MDR1 (P-gp) Inhibition vs. Verapamil
N-(3,4-dimethylphenyl)-2-fluorobenzamide exhibits significant inhibitory activity against the MDR1 (P-glycoprotein) efflux transporter. In a functional calcein-AM accumulation assay using MDCK cells expressing MDR1, the compound demonstrated an IC50 of 200 nM [1]. This represents a 22.5-fold improvement in potency compared to verapamil, a well-characterized reference P-gp inhibitor, which has a reported IC50 of 4.5 µM (4,500 nM) in a comparable MRP1/MDR1 assay format [2].
| Evidence Dimension | Inhibition of MDR1-mediated efflux |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | Verapamil: IC50 = 4.5 µM (4,500 nM) |
| Quantified Difference | 22.5x more potent (lower IC50) |
| Conditions | MDCK cells expressing MDR1; Calcein-AM assay; 30 min incubation [REFS-1, REFS-2] |
Why This Matters
This data supports the selection of this compound over verapamil as a more potent chemical probe for investigating MDR1-mediated drug resistance mechanisms.
- [1] BindingDB. (n.d.). BDBM50056297 (CHEMBL3317923): Inhibition of MDR1 by N-(3,4-dimethylphenyl)-2-fluorobenzamide. Retrieved from bindingdb.org. View Source
- [2] BindingDB. (n.d.). BDBM81939 (Verapamil): Inhibition of MRP1/MDR1. Retrieved from ww.w.bindingdb.org. View Source
